REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4]([Cl:10])[N:3]=1.O.[CH:12](O)=[O:13]>C1(C)C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH:9][CH:12]=[O:13])=[C:4]([Cl:10])[N:3]=1
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Name
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|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)N)Cl
|
Name
|
|
Quantity
|
4.55 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.97 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
52.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
was added twice
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Type
|
DISTILLATION
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Details
|
a good distillation, i.e. a total of 80 ml)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)NC=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |